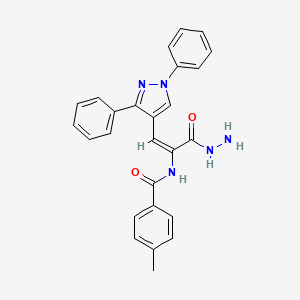
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-N’-(4-nitrophenyl)hydrazine
- N-(2,4-dinitrophenyl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)hydrazine
- N-(3-methylthiophen-2-ylmethylene)-N’-(4-nitrophenyl)hydrazine
Uniqueness
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and benzamide functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C26H23N5O2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-diphenylpyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H23N5O2/c1-18-12-14-20(15-13-18)25(32)28-23(26(33)29-27)16-21-17-31(22-10-6-3-7-11-22)30-24(21)19-8-4-2-5-9-19/h2-17H,27H2,1H3,(H,28,32)(H,29,33)/b23-16+ |
InChI Key |
GNXSJPZMPRCDSV-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NN |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















